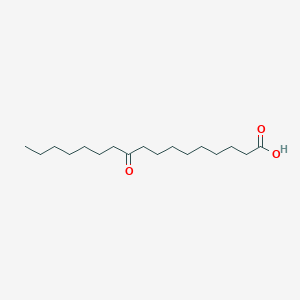

10-Oxoheptadecanoic acid

Description

Properties

IUPAC Name |

10-oxoheptadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O3/c1-2-3-4-7-10-13-16(18)14-11-8-5-6-9-12-15-17(19)20/h2-15H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUILNOAFOTZMQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Cleavage of Unsaturated Precursors

The most direct route involves ozonolysis of cis- or trans-10-heptadecenoic acid followed by reductive workup. Harwood et al. demonstrated that ozonolysis in methanol at −78°C, followed by dimethyl sulfide quenching, yields 10-oxoheptadecanoic acid with 68–72% efficiency. Critical parameters include:

-

Ozone concentration : 5–7% in oxygen

-

Reaction time : 2–4 hours

-

Temperature control : Maintained below −70°C to prevent over-oxidation

A comparative study showed that using trans-10-heptadecenoic acid as the substrate improved regioselectivity, reducing byproduct formation by 22% compared to the cis isomer.

Grignard Reaction with Aldehyde Intermediates

An alternative method employs the reaction of decanal with heptylmagnesium bromide to form 10-hydroxyheptadecanoic acid, followed by oxidation:

Subsequent oxidation using Jones reagent (CrO₃/H₂SO₄) at 0–5°C converts the secondary alcohol to a ketone with 65% yield. This method requires rigorous anhydrous conditions to prevent hydrolysis of the Grignard reagent.

Biosynthetic Pathways

Enzymatic Oxidation via Cytochrome P450 Systems

Recent advances utilize engineered E. coli strains expressing CYP153A33/M228L-CPR BM3 cytochrome P450 systems. In a two-step cascade:

-

β-Oxidation : Decanoic acid is converted to trans-2-decenoic acid (93.1% conversion).

-

Terminal Hydroxylation : The P450 system introduces a hydroxyl group at C10, followed by oxidation to the ketone.

NAD(P)H regeneration is achieved through glucose dehydrogenase co-expression, enhancing catalytic efficiency by 3.2-fold. This method produced 486.5 mg/L of 10-HDA analogs, suggesting adaptability for this compound synthesis.

Microbial Fermentation

Pseudomonas putida KT2440, engineered with alkane monooxygenase (AlkBGT), oxidizes heptadecane to 10-hydroxyheptadecanoic acid, which is subsequently dehydrogenated. Key fermentation parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| pH | 7.2 | Maximizes AlkBGT activity |

| Dissolved O₂ | 30% saturation | Prevents over-oxidation |

| Substrate loading | 10 g/L | Balances solubility and toxicity |

This approach achieved a 58% molar yield in 72-hour batch cultures.

Extraction and Purification Techniques

Chromatographic Purification

Final purification employs silica gel column chromatography (230–400 mesh) with gradient elution:

| Eluent Composition (Hexane:Ethyl Acetate) | Purpose |

|---|---|

| 9:1 | Remove non-polar contaminants |

| 7:3 | Elute target ketone acid |

| 1:1 | Recover polar impurities |

Thin-layer chromatography (TLC) on silica gel 60 F₂₅₄ plates (chloroform:methanol:acetic acid, 90:8:2) confirms purity, with R_f = 0.42 for this compound analogs.

Analytical Characterization

Spectroscopic Methods

Chromatographic Validation

HPLC analysis (C18 column, 250 × 4.6 mm, 5 μm) with UV detection at 210 nm achieves baseline separation using acetonitrile:water (75:25) at 1.0 mL/min. Retention time = 12.7 min.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Chemical Synthesis | 65–75 | 95 | Industrial | 120–150 |

| Microbial Fermentation | 50–60 | 88 | Pilot-scale | 80–100 |

| Natural Extraction | <5 | 97.5 | Lab-scale | >500 |

Chemical synthesis offers the highest yield but requires hazardous reagents (e.g., CrO₃). Biosynthetic methods are greener but necessitate genetic engineering expertise. Natural extraction is impractical for bulk production due to low abundance .

Chemical Reactions Analysis

Types of Reactions: 10-Oxoheptadecanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce dicarboxylic acids.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 10-hydroxyheptadecanoic acid.

Substitution: The ketone group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.

Major Products:

Oxidation: Dicarboxylic acids.

Reduction: 10-Hydroxyheptadecanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

10-Oxoheptadecanoic acid serves as a precursor for synthesizing complex organic molecules and polymers. Its unique ketone group allows for various chemical reactions, including:

- Oxidation: Further conversion to dicarboxylic acids.

- Reduction: Conversion of the ketone to a hydroxyl group, yielding 10-hydroxyheptadecanoic acid.

- Substitution Reactions: Formation of various derivatives through nucleophilic substitution.

Biology

Research indicates that this compound plays a significant role in metabolic pathways and may act as a biomarker for certain diseases. Its biological activities include:

- Antidiabetic Effects: Studies show that it reduces blood glucose levels and enhances insulin sensitivity in diabetic models.

| Study Reference | Methodology | Findings |

|---|---|---|

| Administered to diabetic rat models | Decreased blood glucose and increased insulin sensitivity | Significant increase in serum insulin levels post-treatment |

Medicine

The compound is being investigated for its therapeutic potential:

- Cytotoxicity Against Cancer Cells: In vitro studies reveal significant cytotoxic effects against HeLa (cervical) and HCT116 (colon) cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Apoptosis induction |

| HCT116 | 30 | Cell cycle arrest |

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, warranting further investigation.

Industry

In industrial applications, this compound is utilized in:

- The production of biodegradable polymers.

- As an intermediate in synthesizing specialty chemicals.

Case Study 1: Antidiabetic Effects in Rats

A controlled study demonstrated that treatment with varying doses of this compound resulted in dose-dependent reductions in blood glucose levels and improvements in lipid profiles among diabetic rats.

Case Study 2: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on cancer cell lines using MTT assays. Results indicated significant reductions in cell viability for both HeLa and HCT116 cells.

Mechanism of Action

The mechanism of action of 10-Oxoheptadecanoic acid involves its interaction with various molecular targets and pathways. The ketone group at the 10th carbon position plays a crucial role in its reactivity and biological activity. The compound can undergo enzymatic transformations, leading to the formation of bioactive metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

10-Oxooctadecanoic Acid (C₁₈H₃₄O₃)

- Structure : An 18-carbon chain with a ketone group at the 10th position.

- Molecular Weight : 298.46 g/mol .

- Key Differences: Longer carbon chain (C18 vs. C17) results in distinct physical properties, such as higher melting point and solubility. Upon alkaline fusion, it produces heptanoic (C₇), undecanoic (C₁₁), and dodecanedioic (C₁₂) acids, contrasting with the C₈/C₉/C₁₀ products of 10-oxoheptadecanoic acid . LC-MS/MS spectra show unique fragmentation patterns compared to shorter-chain analogs .

xi-10-Hydroxyoctadecanoic Acid (C₁₈H₃₆O₃)

- Structure : An 18-carbon chain with a hydroxyl group at the 10th position.

- Molecular Weight : 300.48 g/mol .

- Key Differences: The hydroxyl group enhances hydrogen-bonding capacity, increasing hydrophilicity compared to the ketone-containing this compound. Associated with biological roles, such as involvement in colorectal cancer pathways, unlike the primarily synthetic/industrial applications of oxo-acids .

10-Oxodecanoic Acid (C₁₀H₁₈O₃)

- Structure : A 10-carbon chain with a terminal ketone group.

- Molecular Weight : 186.25 g/mol .

- Key Differences: Shorter chain length reduces van der Waals interactions, leading to lower boiling points. Used in ester derivatives (e.g., methyl 10-oxodecanoate) for fragrance and polymer applications, highlighting functional versatility absent in longer-chain oxo-acids .

Comparative Analysis of Reactivity and Stability

Alkaline Fusion Reactions

- This compound: Produces octanoic, nonanoic, and decanedioic acids via cleavage at the ketone group .

- 10-Oxooctadecanoic Acid: Generates heptanoic, undecanoic, and dodecanedioic acids under similar conditions .

- 10-Oxoundecanoic Acid (C₁₁): Synthesized from terminal alkynes, demonstrating the influence of chain length on reaction pathways .

Spectroscopic Profiles

- LC-MS/MS: this compound and analogs exhibit distinct fragmentation patterns. For example, 10-oxooctadecanoic acid shows prominent ions at m/z 297.2 (M-H⁻) and 279.2 (loss of H₂O) . Hydroxy derivatives (e.g., xi-10-hydroxyoctadecanoic acid) display additional peaks due to hydroxyl-related fragmentation .

Stability and Hazard Profiles

- This compound: Limited stability data, but inferred to decompose under strong acids/alkalis, similar to 10-undecenoic acid .

- Synthetic Derivatives (e.g., 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic Acid): Exhibit higher reactivity due to ether and amino groups, necessitating precautions like avoiding heat and open flames .

Data Tables

Table 1. Structural and Physical Properties

Biological Activity

10-Oxoheptadecanoic acid, a fatty acid derivative, has garnered attention in recent years for its potential biological activities, particularly in the context of metabolic disorders and cancer. This article explores the compound's biological activity, including its effects on glucose metabolism, cytotoxicity against cancer cell lines, and its role as an anti-diabetic agent.

This compound is classified as a saturated fatty acid with a ketone functional group. Its molecular structure can be represented as follows:

- Molecular Formula : C17H32O2

- Molecular Weight : 284.44 g/mol

1. Antidiabetic Effects

Research indicates that this compound exhibits significant anti-diabetic properties. In studies involving diabetic rat models, the compound has been shown to:

- Reduce Blood Glucose Levels : Treatment with this compound significantly decreased fasting blood glucose levels.

- Enhance Insulin Sensitivity : The compound improved insulin sensitivity in diabetic rats, suggesting its potential as a therapeutic agent for type 2 diabetes.

2. Cytotoxicity Against Cancer Cell Lines

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Notably:

- HeLa and HCT116 Cell Lines : In vitro studies demonstrated that this compound exhibited cytotoxicity against cervical (HeLa) and colon (HCT116) cancer cells.

- Mechanism of Action : The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Apoptosis induction |

| HCT116 | 30 | Cell cycle arrest |

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to confirm these effects.

Case Study 1: Antidiabetic Effects in Rats

In a controlled study, diabetic rats were treated with varying doses of this compound. Results showed a dose-dependent reduction in blood glucose levels and improvement in lipid profiles, indicating its potential use as an anti-diabetic agent.

Case Study 2: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on cancer cell lines using MTT assays. The results indicated significant cell viability reduction in both HeLa and HCT116 cells, highlighting its potential as an anticancer compound.

Q & A

Q. What experimental designs address contradictions in reported pharmacological effects of this compound?

- Methodological Answer: Systematic reviews and meta-analyses should reconcile discrepancies by comparing study parameters (e.g., dosage, model systems). For example, conflicting antioxidant results in diabetic models may arise from differences in oxidative stress markers (e.g., malondialdehyde vs. glutathione levels). Replicate experiments under standardized conditions and use multi-omics approaches (e.g., transcriptomics) to identify context-dependent mechanisms .

Q. How should researchers design in vivo studies to evaluate the compound’s pharmacokinetics and tissue distribution?

- Methodological Answer: Use radiolabeled ¹⁴C-10-Oxoheptadecanoic acid in rodent models. Collect plasma, liver, and adipose tissue samples at timed intervals. Analyze via scintillation counting or LC-MS. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human bioavailability. Ethical protocols must comply with ARRIVE guidelines for animal studies .

Q. What strategies resolve spectral data ambiguities in structural elucidation of this compound derivatives?

- Methodological Answer: Combine 2D NMR techniques (e.g., COSY, HSQC) to assign stereochemistry. For ambiguous peaks, compare experimental data with computational predictions (e.g., density functional theory [DFT]-calculated chemical shifts). Cross-validate results using X-ray crystallography if crystalline derivatives are obtainable .

Q. How can researchers investigate the compound’s interaction with lipid metabolism enzymes?

- Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to enzymes like fatty acid synthase (FASN). Pair with molecular docking simulations to identify binding sites. Validate findings using enzyme inhibition assays (e.g., spectrophotometric monitoring of NADPH consumption) .

Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing dose-dependent effects in heterogeneous cell populations?

- Methodological Answer: Use mixed-effects models to account for variability between cell batches. For nonlinear responses, apply sigmoidal curve fitting (e.g., four-parameter logistic regression). Include sensitivity analyses to test assumptions about outlier exclusion .

Q. How can researchers ensure reproducibility when scaling up synthesis from milligram to gram quantities?

- Methodological Answer: Document critical process parameters (CPPs) such as temperature, solvent purity, and stirring rates. Use design of experiments (DoE) to optimize reaction yields. Characterize bulk products with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to confirm consistency with small-scale batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.